

# Commercial Availability and Synthetic Pathways of 4-Phenylpiperidine-4-methanol: A Technical Guide

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## Compound of Interest

Compound Name: **4-Phenylpiperidine-4-methanol**

Cat. No.: **B1266228**

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This technical guide provides an in-depth overview of the commercial availability and synthetic routes for **4-Phenylpiperidine-4-methanol** (CAS No. 4220-08-0), a key building block in the development of novel therapeutics. This document summarizes quantitative data from various suppliers, details a common experimental protocol for its synthesis, and provides a visual representation of the synthetic pathway.

## Commercial Availability

**4-Phenylpiperidine-4-methanol**, also known as (4-phenylpiperidin-4-yl)methanol, is commercially available from a range of chemical suppliers. The compound is typically offered as a white to off-white powder. Purity levels and available quantities vary by supplier, impacting the cost. Below is a summary of data from several vendors.

Supplier	CAS Number	Molecular Formula	Molecular Weight ( g/mol )	Purity	Available Quantities
American Elements	4220-08-0	C <sub>12</sub> H <sub>17</sub> NO	191.27	Not specified	<a href="#">Inquire</a>
BLD Pharm	4220-08-0	C <sub>12</sub> H <sub>17</sub> NO	191.27	≥95%	1g, 5g, 25g
Biosynth	4220-08-0	C <sub>12</sub> H <sub>17</sub> NO	191.27	Not specified	<a href="#">Inquire</a>
Simson Pharma	Not specified	C <sub>12</sub> H <sub>17</sub> NO	191.27	Custom Synthesis	<a href="#">Inquire</a>

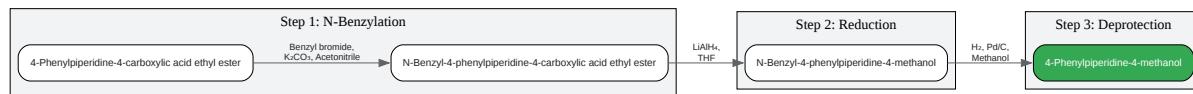
### Physical and Chemical Properties[\[1\]](#)

Property	Value
Appearance	Powder
Boiling Point	323 °C at 760 mmHg
Density (Theoretical)	1.041 g/cm <sup>3</sup>
Flash Point	123.5 °C
Refractive Index	1.532
Storage Temperature	Room Temperature

## Synthetic Pathways

A primary and efficient method for the synthesis of **4-Phenylpiperidine-4-methanol** involves the reduction of a 4-phenylpiperidine-4-carboxylate ester. This transformation is commonly achieved using a powerful reducing agent such as lithium aluminum hydride (LiAlH<sub>4</sub>).

A representative synthetic scheme is the reduction of ethyl 4-phenylpiperidine-4-carboxylate. The process begins with the N-protection of the piperidine ring, often with a benzyl group, to prevent side reactions. The resulting N-benzyl-4-phenylpiperidine-4-carboxylate is then reduced, followed by a deprotection step to yield the final product.

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Caption: Synthesis of **4-Phenylpiperidine-4-methanol**.

## Experimental Protocol

The following is a representative experimental protocol for the synthesis of **4-Phenylpiperidine-4-methanol** via the reduction of a carboxylate ester precursor. This protocol is adapted from analogous reductions of piperidine esters.[\[2\]](#)[\[3\]](#)

### Materials:

- Methyl 4-phenylpiperidine-4-carboxylate
- Lithium aluminum hydride ( $\text{LiAlH}_4$ )
- Anhydrous tetrahydrofuran (THF)
- Sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- 5% Sodium hydroxide ( $\text{NaOH}$ ) solution
- Brine solution
- Toluene

### Procedure:

- Reaction Setup: A multi-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of lithium aluminum

hydride in anhydrous tetrahydrofuran under a nitrogen atmosphere. The flask is cooled in an ice bath.

- **Addition of Ester:** A solution of methyl 4-phenylpiperidine-4-carboxylate in anhydrous tetrahydrofuran is added dropwise to the stirred suspension of LiAlH<sub>4</sub>, maintaining the temperature below 10 °C.
- **Reaction:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- **Quenching:** The reaction is carefully quenched by the slow, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, while keeping the mixture cooled in an ice bath.
- **Workup:** The resulting precipitate is removed by filtration, and the filter cake is washed with tetrahydrofuran. The filtrate is concentrated under reduced pressure. The residue is dissolved in a suitable organic solvent like toluene, washed with brine, and dried over anhydrous sodium sulfate.
- **Purification:** The solvent is removed under reduced pressure to yield the crude **4-Phenylpiperidine-4-methanol**, which can be further purified by crystallization or column chromatography.

#### Safety Precautions:

- Lithium aluminum hydride is a highly reactive and flammable solid. It reacts violently with water. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) and in anhydrous solvents.
- Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
- The quenching of the reaction should be performed slowly and with extreme caution in a well-ventilated fume hood.

This guide provides a foundational understanding of the commercial landscape and synthetic approaches for **4-Phenylpiperidine-4-methanol**. For specific applications, researchers are encouraged to consult the detailed technical data sheets from their chosen suppliers and to perform appropriate reaction optimization and safety assessments.

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## References

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